molecular formula C12H14FNO3 B14035817 (2-Fluoro-5-methoxyphenyl)(morpholino)methanone

(2-Fluoro-5-methoxyphenyl)(morpholino)methanone

Cat. No.: B14035817
M. Wt: 239.24 g/mol
InChI Key: NWUSYBGHKDFVTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoro-5-methoxyphenyl)(morpholino)methanone is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a morpholino group linked to a fluorinated and methoxylated aromatic ring via a methanone bridge, a structural motif commonly found in bioactive molecules. This scaffold is recognized for its potential as a key intermediate or functional core in the design of compounds that modulate various biological targets. Specifically, structurally similar morpholino methanone derivatives have been investigated as negative allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5), a target for central nervous system disorders . Other analogs have been explored as inhibitors of bromodomain-containing proteins, such as ATAD2, which is a promising epigenetic target in oncology . Furthermore, the morpholino group is a prevalent pharmacophore in compounds targeting a wide range of kinases and G-protein-coupled receptors. The presence of both fluorine and methoxy substituents on the phenyl ring allows researchers to fine-tune the compound's electronic properties, lipophilicity, and metabolic stability, making it a versatile building block for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human or animal consumption. Handle with appropriate precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard information.

Properties

Molecular Formula

C12H14FNO3

Molecular Weight

239.24 g/mol

IUPAC Name

(2-fluoro-5-methoxyphenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C12H14FNO3/c1-16-9-2-3-11(13)10(8-9)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3

InChI Key

NWUSYBGHKDFVTH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)C(=O)N2CCOCC2

Origin of Product

United States

Preparation Methods

Aromatic Substitution: Installation of Fluoro and Methoxy Groups

The starting material is typically a substituted benzene derivative. The 2-fluoro and 5-methoxy substituents are introduced via selective electrophilic aromatic substitution or nucleophilic aromatic substitution depending on the precursor.

Industrial methods may use continuous flow reactors for controlled fluorination and methoxylation to enhance selectivity and yield.

Formation of the Amide Bond

The key step is coupling the substituted aromatic acid derivative with morpholine.

  • The aromatic acid is first converted to an acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions.
  • The acid chloride intermediate is then reacted with morpholine, typically in an inert solvent such as dichloromethane or tetrahydrofuran, under cooling to control the exothermic reaction.
  • The reaction proceeds via nucleophilic attack of morpholine's nitrogen on the acid chloride, forming the amide bond and releasing HCl.

An alternative method involves direct amide coupling using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in presence of catalytic DMAP (4-dimethylaminopyridine), avoiding the isolation of acid chlorides.

Purification Techniques

  • Chromatography: Flash column chromatography using silica gel is commonly employed to purify the crude amide product. Eluents such as mixtures of dichloromethane and methanol with small amounts of formic acid improve separation.
  • Crystallization: Recrystallization from suitable solvents (e.g., ethyl acetate/hexane) can be used to obtain analytically pure material.
  • Characterization: Purity and structure confirmation are achieved by NMR (1H, 13C, 19F), HRMS, and melting point determination.

Detailed Reaction Conditions and Data

Step Reagents/Conditions Notes/Outcome
Fluorination Fluorinating agent (e.g., Selectfluor, KF) Controlled temperature to avoid polyfluorination; continuous flow possible
Methoxylation Methyl iodide or dimethyl sulfate, base Selective methylation of hydroxy group
Acid chloride formation Thionyl chloride (SOCl2), reflux Anhydrous conditions, removal of excess SOCl2 under vacuum
Amide coupling Morpholine, base (triethylamine), DCM Cooling to 0-5 °C, stirring for 1-3 hours
Purification Flash chromatography, recrystallization Silica gel, eluent gradient DCM/MeOH + formic acid

Research Findings and Literature Support

  • A study on related benzoyl morpholine derivatives demonstrated successful amide bond formation via acid chloride intermediates with morpholine, yielding high purity products after chromatographic purification.
  • Industrial scale synthesis benefits from continuous flow bromination and fluorination steps to increase yield and reproducibility, which can be adapted for fluorination and methoxylation of the phenyl ring.
  • Spectroscopic data (NMR, HRMS) confirm the substitution pattern and amide formation, with characteristic chemical shifts for the morpholine ring protons and the aromatic fluorine atom.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-methoxyphenyl)(morpholino)methanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluoro substituent on the phenyl ring can be replaced by other nucleophiles.

    Oxidation and reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.

Major Products

    Nucleophilic substitution: Substituted phenyl derivatives.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Coupling reactions: Biaryl compounds.

Scientific Research Applications

(2-Fluoro-5-methoxyphenyl)(morpholino)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Fluoro-5-methoxyphenyl)(morpholino)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity, while the morpholino group can enhance its solubility and stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

(3-Fluoro-5-methoxyphenyl)(morpholino)methanone (120)
  • Structure : Fluoro at 3-position, methoxy at 5-position.
  • Synthesis : Prepared via coupling of 3-fluoro-5-methoxybenzoic acid with morpholine .
  • Key Differences : Altered substituent positions may affect steric interactions and electronic distribution compared to the 2-fluoro-5-methoxy analog.
(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone
  • Structure : Methyl instead of methoxy at 5-position; thiomorpholine replaces morpholine.
  • Properties : Predicted boiling point: 407.8±45.0 °C; density: 1.230±0.06 g/cm³ .
  • Methyl reduces polarity compared to methoxy.

Functional Group Modifications

(3,5-Dimethoxyphenyl)(morpholino)methanone (125)
  • Structure : Dual methoxy groups at 3- and 5-positions.
  • Synthesis : Derived from 3,5-dimethoxybenzoic acid and morpholine .
  • Comparison : Increased electron-donating effects may enhance binding affinity in polar environments but reduce metabolic stability.
(5-Bromo-2-chlorophenyl)(morpholino)methanone
  • Structure : Bromo at 5-position, chloro at 2-position.
  • Hazards : Harmful upon inhalation or skin contact .
  • Applications : Halogen substituents improve electrophilicity for cross-coupling reactions.
GNE-7915
  • Structure: Integrates (2-fluoro-5-methoxyphenyl)(morpholino)methanone with a trifluoromethylpyrimidine-ethylamino moiety.
  • Activity : Potent LRRK2 inhibitor (IC₅₀ < 10 nM) with favorable pharmacokinetics .
  • Role of Morpholino Methanone: Enhances solubility and serves as a rigid linker for target engagement.
(4-((4-(Ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-2-fluoro-5-methoxyphenyl)(morpholino)methanone
  • Molecular Weight : 615.61 (as 4-methylbenzenesulfonate salt).
  • Applications : High purity (99%) and stability make it a candidate for kinase inhibition studies .

Data Tables

Table 1: Structural and Physical Properties

Compound Substituents Molecular Weight Key Properties
This compound 2-F, 5-OMe 265.27 Intermediate for GNE-7915
(3-Fluoro-5-methoxyphenyl)(morpholino)methanone 3-F, 5-OMe 265.27 Synthesized via benzoic acid coupling
(2-Fluoro-5-methylphenyl)(thiomorpholino)methanone 2-F, 5-Me, thiomorpholine 239.31 Predicted bp: 407.8°C
(3,5-Dimethoxyphenyl)(morpholino)methanone 3-OMe, 5-OMe 265.30 White foam, 53% yield

Q & A

Basic: What are the recommended synthetic routes for (2-Fluoro-5-methoxyphenyl)(morpholino)methanone in laboratory settings?

Methodological Answer:
The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging methodologies analogous to those used for structurally similar morpholino-containing ketones. For instance:

  • Step 1: Prepare the fluorinated aromatic precursor (e.g., 2-fluoro-5-methoxybenzoyl chloride) through Friedel-Crafts acylation or halogenation of a methoxy-substituted benzene derivative .
  • Step 2: React the acyl chloride with morpholine under Schlenk conditions (anhydrous, inert atmosphere) to form the morpholino methanone core. Catalytic Pd(OAc)₂ with ligands like XPhos enhances coupling efficiency .
  • Step 3: Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity using HPLC (>98%) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to verify substituent positions (e.g., fluorine at C2, methoxy at C5) and morpholino integration. 19^{19}F NMR confirms fluorine environment .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with theoretical m/z values.
  • HPLC-PDA: Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase) .
  • X-ray Crystallography (if crystalline): Resolve stereoelectronic effects of fluorine and methoxy groups .

Basic: What are the stability considerations for storage and handling?

Methodological Answer:

  • Storage: Store in amber vials at 2–8°C under argon to prevent photodegradation of the fluorophenyl group and hydrolysis of the morpholino ring .
  • Handling: Use gloveboxes for moisture-sensitive steps. Degradation products (e.g., hydrolyzed morpholino rings) can be monitored via TLC (Rf shift) .

Advanced: How can computational methods predict reactivity or degradation pathways?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, fluorine’s electron-withdrawing effect increases ketone electrophilicity .
  • Molecular Dynamics (MD): Simulate solvent interactions to assess hydrolytic stability (e.g., morpholino ring opening in aqueous media) .
  • Degradation Modeling: Use software like Gaussian or ORCA to identify plausible degradation intermediates (e.g., via SNAr mechanisms at the fluorophenyl position) .

Advanced: What strategies resolve contradictions in reaction yields from different catalytic systems?

Methodological Answer:

  • Case Study: Compare Pd(OAc)₂/XPhos (yield: ~75%) vs. Rh-catalyzed systems (yield: ~50%) for analogous couplings . Contradictions may arise from:
    • Ligand Effects: Bulky ligands reduce steric hindrance at the morpholino nitrogen.
    • Solvent Optimization: DMF enhances Pd solubility vs. THF for Rh .
  • Resolution: Design a DoE (Design of Experiments) matrix varying catalysts, ligands, and solvents. Monitor intermediates via in-situ IR .

Advanced: How to design experiments to study biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • Target Selection: Prioritize kinases or GPCRs, where morpholino ketones are known pharmacophores .
  • Assay Design:
    • In vitro: Use fluorescence polarization (FP) assays with labeled ATP analogues to measure kinase inhibition (IC₅₀ determination) .
    • Cellular Uptake: Track compound localization via confocal microscopy (fluorophore-tagged analogs) .
  • Control Experiments: Compare with non-fluorinated analogs to isolate fluorine’s electronic effects .

Advanced: How to address side reactions during morpholino ring formation?

Methodological Answer:

  • Common Issues: Over-alkylation or ring-opening due to excess acyl chloride.
  • Mitigation:
    • Stoichiometry Control: Use a 1:1.05 molar ratio of acyl chloride to morpholine to minimize by-products .
    • Low-Temperature Quenching: Add reaction mixture to ice-cold NaHCO₃ to arrest side reactions .
    • By-Product Analysis: Isolate impurities (e.g., dimeric species) via preparative HPLC and characterize via MS/MS .

Advanced: What are the best practices for scaling up synthesis while maintaining yield?

Methodological Answer:

  • Continuous Flow Systems: Improve heat/mass transfer for exothermic steps (e.g., acylation) .
  • Catalyst Recycling: Immobilize Pd on mesoporous silica to reduce metal leaching and costs .
  • Process Analytical Technology (PAT): Implement inline NMR or Raman spectroscopy for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.